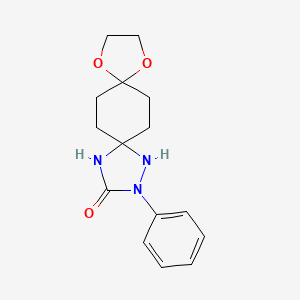

2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4242)tetradecan-3-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a diisocyanate under controlled conditions to form the spirocyclic intermediate.

Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of phenyl halides and a strong base to facilitate the substitution.

Formation of the Triazole Ring: The final step involves the formation of the triazole ring through a cycloaddition reaction. This can be achieved by reacting the intermediate with an azide under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl group, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research is ongoing to explore its efficacy in treating various diseases, particularly those involving abnormal cell growth and proliferation.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one: The parent compound.

2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-ol: A reduced analog.

This compound-oxide: An oxidized derivative.

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure is not commonly found in other compounds, making it a valuable subject of study in various scientific fields.

Biological Activity

2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one is a synthetic compound that has garnered interest for its potential biological activities, including anticancer and antidiabetic properties. This article reviews the synthesis, biological assessment, and underlying mechanisms of action of this compound based on various research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of key intermediates through cycloaddition and condensation reactions. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound against various cancer cell lines.

- In Vitro Studies : The compound was evaluated for cytotoxicity using assays such as MTT and colony formation assays on glioblastoma cell lines (LN229). Results indicated significant apoptosis induction at micromolar concentrations, with DNA damage observed in treated cells .

- Mechanism of Action : Molecular docking studies revealed that this compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, suggesting a mechanism involving inhibition of tumor growth through modulation of these pathways .

Antidiabetic Activity

The compound also shows promise in the management of diabetes.

- In Vivo Studies : In a Drosophila melanogaster model of diabetes, administration of the compound resulted in lower glucose levels compared to controls. This suggests its potential as an antidiabetic agent .

Table 1: Biological Activity Summary

| Activity Type | Model Used | Concentration | Observed Effect |

|---|---|---|---|

| Anticancer | LN229 Cell Line | µM range | Induction of apoptosis |

| Antidiabetic | Drosophila Model | N/A | Significant glucose reduction |

Table 2: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -9.5 |

| Standard Drug (e.g., Temozolomide) | -5.7 |

| Acarbose (anti-diabetic drug) | -7.4 |

Case Studies

A notable case study involved the administration of this compound in a controlled laboratory setting where its effects on cancer cell lines were meticulously documented over several weeks. The study demonstrated a consistent decrease in cell viability correlating with increased concentrations of the compound.

Properties

IUPAC Name |

3-phenyl-9,12-dioxa-1,3,4-triazadispiro[4.2.48.25]tetradecan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-13-16-14(17-18(13)12-4-2-1-3-5-12)6-8-15(9-7-14)20-10-11-21-15/h1-5,17H,6-11H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXRVKDABMQIBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC13NC(=O)N(N3)C4=CC=CC=C4)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.